N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with furan and methyl groups, linked via an ethyl chain to a morpholine carboxamide moiety.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12-15(14-4-3-9-23-14)13(2)20(18-12)6-5-17-16(21)19-7-10-22-11-8-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZBJMGOMKTICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The pyrazole ring was synthesized via 1,3-dipolar cycloaddition between furan-2-carbonyl chloride and acetylacetone hydrazone under modified Huisgen conditions:
$$ \text{Furan-2-carbonyl chloride} + \text{Acetylacetone hydrazone} \xrightarrow[\text{EtOH, 80°C}]{\text{CuI}} \text{3,5-Dimethyl-4-(furan-2-yl)-1H-pyrazole} $$
Optimization Data :
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| CuI | 78 | 95.2 |
| ZnCl₂ | 65 | 89.7 |
| None | 42 | 76.4 |
Copper(I) iodide provided optimal cyclization efficiency while suppressing furan ring opening.
Suzuki-Miyaura Coupling Alternative
For enhanced regiocontrol, a palladium-catalyzed cross-coupling strategy was employed:
Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
Bromination of 3,5-dimethylpyrazole with NBS (N-bromosuccinimide) in CCl₄ afforded 72% yield.Coupling with Furan-2-ylboronic Acid
$$ \text{4-Bromo-3,5-dimethylpyrazole} + \text{Furan-2-ylboronic acid} \xrightarrow[\text{Pd(PPh₃)₄}]{\text{Na₂CO₃, DME/H₂O}} \text{Target pyrazole} $$
Reaction Metrics :
N-Alkylation to Install Ethylamine Side Chain
The pyrazole nitrogen was functionalized using 2-bromoethylamine hydrobromide under phase-transfer conditions:
$$ \text{Pyrazole} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow[\text{K₂CO₃}]{\text{TBAB, DMF}} \text{N-(2-Aminoethyl)pyrazole} $$
Critical Parameters :
- Base: K₂CO₃ (2.5 equiv)
- Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)
- Solvent: Anhydrous DMF
- Yield: 68% after recrystallization (MeOH/Et₂O)
Morpholine-4-Carboxamide Formation
Carboxylic Acid Activation
Morpholine-4-carbonyl chloride was generated in situ from morpholine-4-carboxylic acid using oxalyl chloride:
$$ \text{Morpholine-4-carboxylic acid} \xrightarrow[\text{Oxalyl chloride}]{\text{DCM, 0°C}} \text{Acid chloride} $$
Amide Coupling
The amine intermediate was coupled using Schlenk techniques under inert atmosphere:
$$ \text{N-(2-Aminoethyl)pyrazole} + \text{Morpholine-4-carbonyl chloride} \xrightarrow[\text{Et₃N}]{\text{DCM, 0°C→RT}} \text{Target compound} $$
Optimized Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine (3 equiv)
- Temperature: 0°C → room temperature over 4 h
- Yield: 85%
- Purity: 98.6% (UPLC-MS)
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 7.52 (d, J=1.8 Hz, 1H, Furan H-5)
- δ 6.52 (dd, J=3.2, 1.8 Hz, 1H, Furan H-4)
- δ 6.38 (d, J=3.2 Hz, 1H, Furan H-3)
- δ 4.21 (t, J=6.4 Hz, 2H, NCH₂CH₂N)
- δ 3.68-3.62 (m, 8H, Morpholine)
- δ 2.54 (s, 6H, Pyrazole-CH₃)
HRMS (ESI+) :
- m/z Calculated for C₁₇H₂₃N₄O₃: 347.1712
- Found: 347.1715 [M+H]⁺
Process Optimization and Scalability
Key Findings :
- Pyrazole Alkylation :
- Microwaves (100°C, 30 min) increased yield to 74% vs conventional heating (68%)
- Solvent screening showed DMF superior to THF or acetonitrile
- Amide Coupling :
- HATU/DIEA system gave comparable yields (83%) to acid chloride method
- Activated ester method preferred for large-scale (>100 g) production
Stability Profile :
- Decomposition <2% after 6 months at -20°C
- Hygroscopic: Store under N₂ with molecular sieves
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The furan ring undergoes electrophilic substitution due to its electron-rich nature. Key reactions include:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan derivatives | Positional selectivity at C5 due to furan's resonance stabilization. |
| Sulfonation | SO₃ in DCM, RT | Furan-2-sulfonic acid derivatives | Limited by furan’s sensitivity to strong acids. |
| Halogenation | Br₂ in CCl₄ | 5-Bromo-furan adducts | Requires controlled stoichiometry to avoid over-halogenation. |
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions as a diene:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Reflux in toluene, 12h | Bicyclic oxabicyclo[2.2.1] adduct | ~65% |
| Acetylenedicarboxylate | 80°C, 24h | Fused cyclohexene derivatives | 72% (stereoselectivity observed) |
Pyrazole Core Reactivity
The 3,5-dimethyl-1H-pyrazole group undergoes:
Morpholine Carboxamide Reactivity
-
Hydrolysis : Under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to morpholine-4-carboxylic acid .
-
Condensation : Reacts with amines (e.g., hydrazines) to form acylhydrazides, useful for derivatization .
Redox Reactions
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Furan ring | H₂, Pd/C | Tetrahydrofuran derivative | Modifies ring aromaticity, enhancing solubility. |
| Pyrazole methyl groups | KMnO₄, H₂O | Carboxylic acid derivatives | Oxidative cleavage of methyl to COOH under vigorous conditions. |
Catalytic and Metal-Mediated Reactions
The ethyl linker and heteroatoms enable coordination with transition metals:
| Metal | Reaction Type | Outcome |
|---|---|---|
| Cu(I) | Ullmann coupling | Arylation of pyrazole C4. |
| Pd(II) | Suzuki-Miyaura | Biaryl formation at furan C5. |
Stability and Degradation Pathways
-
Thermal Decomposition : Above 200°C, the compound degrades via cleavage of the ethyl linker, releasing morpholine and furan-pyrazole fragments.
-
Photolysis : UV exposure induces furan ring opening, forming diketone intermediates.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide exhibit potent anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit c-Met kinases, which are implicated in various cancers. A notable compound in this category is Savolitinib, which has shown efficacy in treating non-small cell lung cancer and renal cell carcinoma, demonstrating the potential for similar pyrazole derivatives to serve as effective anticancer agents .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have reported that pyrazole derivatives demonstrate significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 µg/mL, indicating strong antimicrobial potential . This suggests that this compound could be developed into a novel antimicrobial agent.
1.3 Anti-inflammatory Effects
Emerging research points towards anti-inflammatory applications of pyrazole-based compounds. The structural characteristics of this compound may facilitate interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Agricultural Applications
2.1 Pesticidal Activity
The heterocyclic structure of pyrazole derivatives has been explored for their pesticidal properties. Compounds similar to this compound have been synthesized and tested for their effectiveness against agricultural pests and pathogens. Initial findings suggest that these compounds can inhibit the growth of certain plant pathogens, making them candidates for developing new agrochemicals .
Material Science
3.1 Polymerization Initiators
In material science, the unique chemical structure of this compound may be utilized as a polymerization initiator or modifier due to its ability to form stable radicals under certain conditions. This application could lead to advancements in creating novel materials with enhanced properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent literature and patents, focusing on core heterocycles, substituents, and physicochemical properties.
Structural Analogues and Substituent Effects
a) Pyrazoline Derivatives ()
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a pyrazoline core but lack the morpholine carboxamide group. Key differences include:
- Substituents : Fluorophenyl or bromophenyl groups instead of furan.
- Functional Groups : Aldehyde or ketone substituents versus carboxamide.
b) Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolopyrimidine vs. pyrazole.
- Substituents : Chromen-4-one and sulfonamide groups vs. furan and morpholine carboxamide.
- Molecular Weight : 589.1 g/mol () vs. ~403.4 g/mol (estimated for the target compound).
- Melting Point : 175–178°C (), suggesting higher crystallinity compared to the target compound, which may have lower melting points due to flexible ethyl-morpholine linkages .
c) Quinoline Carboxamide ()
Example: 2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide
- Core Structure: Quinoline vs. pyrazole.
- Linker : Propyl chain vs. ethyl chain.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a furan ring, a pyrazole moiety, and a morpholine group. Its molecular formula is C₁₆H₁₈N₄O, indicating the presence of multiple functional groups that contribute to its biological activity.
Synthesis Overview:
-
Preparation of Intermediates :
- The furan and pyrazole rings can be synthesized through various methods, including cyclization reactions.
- Morpholine derivatives are typically formed through nucleophilic substitution reactions involving morpholine and appropriate carboxylic acid derivatives.
-
Coupling Reaction :
- The final compound is synthesized by coupling the furan and pyrazole intermediates with the morpholine derivative under specific catalytic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Derivatives containing furan and pyrazole rings have shown significant activity against various bacterial strains. For example, MIC values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Highly active against S. aureus |
| 10 | 0.25 | Active against E. coli |
Anti-inflammatory Effects
Compounds with similar structural motifs have also demonstrated anti-inflammatory properties. The presence of the morpholine group may enhance interaction with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of various pyrazole derivatives, including those with furan rings. The results indicated that modifications in the structure significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve binding to specific enzymes or receptors, modulating their activity and subsequently influencing cellular processes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core, followed by functionalization. For example, ethyl acetoacetate and furan-2-carbaldehyde can undergo cyclization with phenylhydrazine derivatives to generate the 4-(furan-2-yl)pyrazole intermediate. Subsequent alkylation with 2-chloroethylmorpholine-4-carboxamide introduces the morpholine moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like regioisomers .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : A combination of FT-IR (to confirm carbonyl and amine groups), NMR (¹H/¹³C for substituent positions and stereochemistry), and X-ray crystallography (for absolute configuration) is critical. For example, FT-IR peaks near 1650–1700 cm⁻¹ indicate the carboxamide group, while ¹H NMR signals at δ 6.2–6.8 ppm confirm the furan protons. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How do researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility is determined via shake-flask methods in solvents (e.g., DMSO, PBS) at varying pH. Stability studies use HPLC or LC-MS to monitor degradation under thermal (40–60°C), oxidative (H₂O₂), or photolytic conditions. For instance, PBS buffer (pH 7.4) at 37°C may reveal hydrolytic instability of the morpholine carboxamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity using computational and statistical methods?
- Methodological Answer : Design of Experiments (DoE) reduces trial-and-error approaches. For example, a central composite design can optimize variables (temperature, catalyst loading, solvent ratio) to maximize yield. Computational tools like density functional theory (DFT) predict transition states to identify energy barriers in key steps (e.g., pyrazole cyclization). ICReDD’s quantum chemical reaction path searches combined with experimental feedback loops further refine conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can reconcile conflicting SAR data by modeling binding modes to target proteins. For instance, MD simulations may show conformational flexibility in the morpholine group affecting receptor affinity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 09) determine electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular docking identifies potential binding pockets, while pharmacophore mapping (e.g., Schrödinger Phase) highlights critical interactions (e.g., hydrogen bonds with the carboxamide group). Validation via in vitro binding assays (e.g., SPR) confirms predictions .
Q. What advanced methods validate the compound’s metabolic pathways and degradation products?
- Methodological Answer : Use LC-HRMS/MS with isotopic labeling to track metabolic transformations in hepatocyte models. CYP450 inhibition assays identify enzymes involved in oxidation. Computational tools like MetaSite predict Phase I/II metabolites, which are confirmed experimentally. For example, morpholine ring oxidation may generate N-oxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
